molecular formula C22H25FN2O4S B11335306 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11335306
M. Wt: 432.5 g/mol
InChI Key: IIWQLHJKLSMWOT-UHFFFAOYSA-N
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Description

1-[(4-Fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a fluorobenzyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the fluorobenzyl and prop-2-en-1-yloxy groups. Commonly used synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring, sulfonyl group, and prop-2-en-1-yloxy group imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

Molecular Formula

C22H25FN2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(3-prop-2-enoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H25FN2O4S/c1-2-14-29-21-5-3-4-20(15-21)24-22(26)18-10-12-25(13-11-18)30(27,28)16-17-6-8-19(23)9-7-17/h2-9,15,18H,1,10-14,16H2,(H,24,26)

InChI Key

IIWQLHJKLSMWOT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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